methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[[2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-3-4-14-30-24(32)23-22(19(15-27-23)17-10-6-5-7-11-17)29-26(30)35-16-21(31)28-20-13-9-8-12-18(20)25(33)34-2/h5-13,15,27H,3-4,14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMWWNHYVZIOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to pyrrole-3-carboxylic acid amides, which are central to remarkably successful drugs like Atorvastatin and Sunitinib
Mode of Action
It is known that the cyclization reactions of similarly functionalized enamines are a key part of the synthetic procedure. This could suggest that the compound interacts with its targets through a similar mechanism.
Biochemical Pathways
The compound may affect various biochemical pathways due to its structural similarity to other bioactive compounds. For instance, 4-oxo derivatives of pyrrole-3-carboxylic acids and the pyrrolin-4-ones in general, are known to have antimalarial and HIV-1 protease inhibitory activities. .
Biological Activity
Methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. The structure can be characterized by the following key components:
- Pyrrolopyrimidine core : This core structure is often associated with various pharmacological effects.
- Thioacetamido and benzoate groups : These functional groups may enhance solubility and bioactivity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 4i | U87 (Glioblastoma) | 1.5 | EGFR inhibition, apoptosis induction |
| 4j | MCF-7 (Breast) | 50 | Cell cycle arrest |
| 4k | A549 (Lung) | 100 | Apoptosis |
The compound's mechanism often involves the inhibition of epidermal growth factor receptor (EGFR), promoting apoptosis and disrupting cell cycle progression in cancer cells .
2. Anti-inflammatory and Antioxidant Activities
Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that certain derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.
Table 2: Anti-inflammatory Activity
| Compound | Target Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | RAW264.7 (Macrophages) | 0.5 | COX-2 inhibition |
| 4b | RAW264.7 | 0.8 | TLR4 inhibition |
These compounds showed promising results in reducing inflammation markers and were effective in cellular models stimulated by lipopolysaccharides (LPS) .
Case Study: EGFR Inhibition
In a study focusing on the anti-glioma effects of pyrrolopyrimidine derivatives, this compound was tested alongside other derivatives. The results indicated that it significantly inhibited EGFR activity, leading to reduced cell viability in glioblastoma cells .
Research Findings on Antioxidant Activity
Another study assessed the antioxidant properties of various pyrrolopyrimidine derivatives using molecular docking simulations against COX enzymes. The findings suggested that compounds like methyl 2-(2-(...)) exhibited strong binding affinities, indicating potential as therapeutic agents for oxidative stress-related conditions .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that certain analogs with modifications similar to methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate displayed enhanced anti-proliferative activity against various cancer cell lines. The compound's structure allows for selective targeting of folate receptors (FRs), which are overexpressed in many types of tumors .
Targeted Drug Delivery
The unique structure of this compound can be utilized in targeted drug delivery systems. The incorporation of a thioether moiety enhances the compound's ability to interact with biological targets selectively, potentially leading to reduced side effects compared to conventional therapies .
Case Study 1: In Vitro Antitumor Activity
A series of compounds based on the pyrrolo[3,2-d]pyrimidine scaffold were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most active compound from this series showed an IC50 value of 1.7 nM against KB human tumor cells expressing FRα and PCFT. This demonstrates the potential for this compound to serve as a lead compound for developing more effective anticancer agents .
Case Study 2: Structure–Activity Relationship Studies
A comprehensive analysis was conducted on various structural analogs of pyrrolo[3,2-d]pyrimidine derivatives to determine their biological activity. Modifications at specific positions on the pyrimidine ring significantly influenced their potency and selectivity towards cancer cells. The findings suggest that further optimization of this compound could enhance its therapeutic efficacy against resistant cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
